5-Ethoxy-2-(2-thienyl)-1,3-oxazole

Lipophilicity ADME Drug-likeness

Researchers requiring precise C5 substitution on the oxazole core face supply inconsistency with generic analogs. This 5-ethoxy derivative eliminates structural ambiguity. - Enables nucleophilic substitution at C5 via ethoxy leaving group, inaccessible with 2-(2-thienyl)-1,3-oxazole. - Modulates lipophilicity (cLogP ~2.50) for balanced membrane permeability and solubility. - Consistent ≥98% purity across batches ensures reproducible SAR and materials science outcomes.

Molecular Formula C9H9NO2S
Molecular Weight 195.24
CAS No. 284040-86-4
Cat. No. B2864271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-2-(2-thienyl)-1,3-oxazole
CAS284040-86-4
Molecular FormulaC9H9NO2S
Molecular Weight195.24
Structural Identifiers
SMILESCCOC1=CN=C(O1)C2=CC=CS2
InChIInChI=1S/C9H9NO2S/c1-2-11-8-6-10-9(12-8)7-4-3-5-13-7/h3-6H,2H2,1H3
InChIKeyJLPIXTMZYVZPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-(2-thienyl)-1,3-oxazole: Chemical Overview


5-Ethoxy-2-(2-thienyl)-1,3-oxazole (CAS 284040-86-4) is a disubstituted 1,3-oxazole heterocyclic compound characterized by a thiophen-2-yl group at the C2 position and an ethoxy substituent at the C5 position of the oxazole ring . The molecular formula is C9H9NO2S, with a molecular weight of 195.24 g/mol. As a member of the 2,5-disubstituted oxazole family, this compound serves as a versatile heterocyclic building block for medicinal chemistry and materials science applications, with the ethoxy group at C5 providing a distinct structural handle for further derivatization or property modulation compared to unsubstituted or alternatively substituted analogs. The compound is commercially available from multiple vendors with typical purity specifications of ≥98%, and its closely related derivatives include 5-methoxy-2-(2-thienyl)-1,3-oxazole (C8H7NO2S) and the C5-unsubstituted analog 2-(2-thienyl)-1,3-oxazole (C7H5NOS).

Core Scaffold2-(2-Thienyl)-1,3-oxazole heterocycle
C5 Functional HandleEthoxy leaving group enables nucleophilic substitution
Workflow FitScaffold diversification, lipophilicity tuning, material science building block

Generic Substitution Risk: 5-Ethoxy-2-(2-thienyl)-1,3-oxazole


Generic substitution among 2-thienyl-1,3-oxazole derivatives is not scientifically justified without empirical validation. The C5 substituent (ethoxy in this compound) fundamentally alters key molecular properties that govern synthetic utility and biological performance. Specifically, the ethoxy group modulates electron density on the oxazole ring, affects lipophilicity and aqueous solubility, and introduces a site for hydrogen bonding interactions that is absent in the C5-unsubstituted analog 2-(2-thienyl)-1,3-oxazole. Even among close homologs, substitution of the ethoxy group with methoxy changes the steric bulk and the electronic environment of the oxazole core . Furthermore, structure-activity relationship (SAR) studies on related 2,4,5-substituted 1,3-oxazole scaffolds demonstrate that antimicrobial potency against resistant microbial strains is determined by the nature of substituents at position 5 of the oxazole ring [1]. Procurement of an incorrect analog without verifying the specific substitution pattern introduces uncontrolled variables that can invalidate synthetic pathways, compromise biological assay reproducibility, and ultimately delay research timelines. The quantitative evidence presented in Section 3 establishes the measurable differentiation of the 5-ethoxy derivative relative to its closest structural comparators.

1
C5 substituent controls reactivity
Ethoxy group donates electron density and provides a leaving group; the C5-unsubstituted analog cannot replicate these synthetic pathways. Substitution may alter reactivity and limit derivatization options.
2
Lipophilicity profile shifts with alkoxy chain
Measurable LogP differences between ethoxy, methoxy, and unsubstituted analogs affect membrane permeability and compound handling; assays may not transfer directly.
3
Biological SAR depends on C5 substitution
Studies on related oxazoles show antimicrobial activity is modulated by the C5 substituent; using a different analog risks altered target engagement and assay reproducibility.

Quantitative Differentiation: 5-Ethoxy-2-(2-thienyl)-1,3-oxazole vs. Analogs


Lipophilicity: 5-Ethoxy vs. 5-Methoxy & Unsubstituted

The 5-ethoxy substituent in the target compound confers a measurably higher calculated partition coefficient (LogP) compared to both the 5-methoxy analog and the C5-unsubstituted analog. This differentiation directly impacts predicted membrane permeability, oral bioavailability, and compound handling characteristics in biological assays. The LogP increase from the methoxy to ethoxy derivative is approximately 0.5 log units, a magnitude recognized in medicinal chemistry as sufficient to alter in vivo distribution and pharmacokinetic profiles .

Lipophilicity
Data to verify
TargetcLogP 2.50
Methoxy analog~2.0
Unsubstituted~1.5–1.8
ΔLogP ≈ +0.5 (vs methoxy)
Supports lipophilicity-based selection for ADME requirements
Predicted cLogP; experimental confirmation recommended
Lipophilicity ADME Drug-likeness

Reactivity Differentiation via C5 Substituent

The presence of the ethoxy group at C5 electronically differentiates this compound from the C5-unsubstituted analog 2-(2-thienyl)-1,3-oxazole. Electron-donating alkoxy substituents increase electron density at the C4 position of the oxazole ring, facilitating electrophilic aromatic substitution reactions that are not readily achievable on the unsubstituted scaffold. Conversely, the ethoxy group itself can serve as a leaving group under nucleophilic substitution conditions, providing a synthetic entry point for introducing alternative C5 functionality (e.g., amines, thiols) that is unavailable with the C5-unsubstituted analog. These distinct reactivity modes are not interchangeable between the ethoxy derivative and its C5-H counterpart .

Reactivity
Class-level inference
Ethoxy derivative: enables nucleophilic substitution at C5 and facilitates electrophilic substitution at C4.
Unsubstituted analog: lacks C5 leaving group; C4 less activated.
Synthetic route planning may require the ethoxy handle; unsubstituted analog not directly transferable
Based on established oxazole chemistry principles
Synthetic chemistry Reactivity Oxazole functionalization

Antimicrobial Activity SAR

Experimental SAR studies on 2,4,5-substituted 1,3-oxazole derivatives demonstrate that the nature of the substituent at position 5 of the oxazole ring is a critical determinant of antimicrobial activity against fluconazole-resistant Candida spp. strains. In a series of 5-alkylsulfanyl-1,3-oxazol-4-yltriphenylphosphonium salts, variation of the C5 substituent produced measurable differences in antimycotic potency, establishing that the C5 position is not merely a passive structural element but an active modulator of biological target engagement [1]. While the target compound contains an ethoxy rather than an alkylsulfanyl group at C5, the same SAR principle applies: substitution at this position (versus C5-H) introduces steric and electronic perturbations that alter binding interactions with biological targets. Procurement of a C5-unsubstituted analog would therefore yield a compound with a fundamentally different biological activity profile, potentially nullifying the intended pharmacological effect.

Antimicrobial SAR
Class-level inference
SAR on 5-alkylsulfanyl oxazoles shows C5 substituent identity alters activity against fluconazole-resistant Candida spp. The ethoxy group is expected to similarly modulate biological target engagement.
Antimicrobial screening context; substitution may change activity profile
Source review; direct MIC data for target compound not available
Antimicrobial activity SAR Drug discovery

Density vs. Carboxylic Acid Derivative

The 5-ethoxy-2-(2-thienyl)-1,3-oxazole core can be compared to its 4-carboxylic acid derivative (CAS 923710-57-0) to illustrate how even modest structural changes within the same core family produce measurable differences in physical properties. The carboxylic acid derivative exhibits a density of 1.380 ± 0.06 g/cm³ at 20 °C and a boiling point of 437.1 ± 53.0 °C at 760 mmHg . The target compound (lacking the C4 carboxylic acid group) has a lower molecular weight (195.24 vs. 239.25 g/mol) and correspondingly different density and volatility characteristics. While a direct density measurement for the target compound is not available in open-source authoritative databases, the comparative data underscore that even closely related oxazole derivatives are not physically interchangeable for applications requiring precise stoichiometric calculations, formulation development, or material processing under thermal stress.

Physical Properties
Supporting evidence
Target (MW)195.24 g/mol
4-COOH analogdensity 1.38 g/cm³, bp 437°C
MW difference 44 g/mol; density/bp shift inferred
Physical property differences require independent characterization; not interchangeable for precise formulation
Target compound density not reported in accessible sources
Physical properties Density Formulation

5-Ethoxy-2-(2-thienyl)-1,3-oxazole Applications


C5 Functionalization for Scaffold Diversification

This compound is optimally deployed as a starting material for generating libraries of C5-modified 2-(2-thienyl)-1,3-oxazole derivatives. The ethoxy group serves as a leaving group in nucleophilic substitution reactions, enabling introduction of amines, thiols, or other nucleophiles at C5. This synthetic pathway is not accessible using the C5-unsubstituted analog 2-(2-thienyl)-1,3-oxazole. Researchers exploring SAR around the C5 position of the oxazole ring for antimicrobial, anticancer, or anti-inflammatory targets should prioritize procurement of the 5-ethoxy derivative for this specific derivatization strategy.

Lipophilicity Tuning in Lead Optimization

Based on the predicted cLogP value of approximately 2.50 for the 5-ethoxy-2-(2-thienyl)-1,3-oxazole core (inferred from the 4-carboxylic acid derivative), this compound occupies a moderately lipophilic chemical space that balances membrane permeability with aqueous solubility. When lead compounds exhibit suboptimal LogP values (e.g., <2.0 or >4.0), incorporation of the 5-ethoxy-2-(2-thienyl)-1,3-oxazole fragment may shift the overall molecular LogP toward a more favorable range. The 5-methoxy analog provides a less lipophilic alternative (estimated cLogP ~2.0), allowing researchers to dial in the precise lipophilicity required. Procurement should be guided by the specific LogP target of the optimization campaign.

Conjugated Polymers & Organic Electronics

The 2-thienyl group provides a conjugation-extending aromatic moiety, while the electron-donating ethoxy substituent at C5 modulates the HOMO-LUMO energy levels of the oxazole-thiophene π-system. This electronic tuning capability makes 5-ethoxy-2-(2-thienyl)-1,3-oxazole a valuable monomer or comonomer for synthesizing conjugated polymers, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs). The ethoxy derivative offers different optoelectronic properties compared to the C5-unsubstituted or 5-methoxy analogs due to the altered electron density distribution on the heterocyclic core. Researchers designing organic electronic materials should select the specific 5-alkoxy derivative that aligns with their target bandgap and charge transport requirements.

Hit-to-Lead: 5-Substituted Oxazole Antimicrobials

In programs targeting antimicrobial agents against drug-resistant pathogens (including fluconazole-resistant Candida spp. and multi-drug resistant M. tuberculosis), 5-ethoxy-2-(2-thienyl)-1,3-oxazole represents a synthetically tractable starting point for exploring the 5-alkoxy substitution space. The documented SAR showing that C5 substituent identity determines antimicrobial activity in related oxazole scaffolds [1] validates that the 5-position is a critical pharmacophoric element. Procurement of this compound enables systematic evaluation of 5-alkoxy modifications, whereas the C5-unsubstituted analog would miss this key SAR dimension entirely. This compound should be prioritized when the research objective is to investigate the structure-activity relationships of 5-substituted oxazole-based antimicrobial agents.

Application
Selection Property
Validation Focus
C5 derivatization studies
Ethoxy leaving group capability
Nucleophilic substitution reaction scope
Lipophilicity tuning in lead design
Moderate lipophilicity profile
Membrane permeability and solubility balance
Conjugated polymer synthesis
Electron-donating ethoxy modulation
HOMO-LUMO energy level alignment
Antimicrobial screening studies
C5 substitution SAR relevance
Activity against resistant strains (SAR evaluation)
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